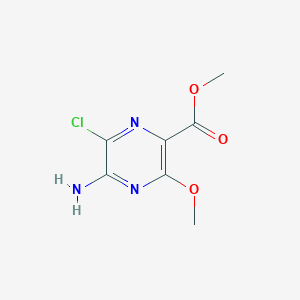
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridinium ion with a hydroxyl group at position 3
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride can be achieved through several routes. One common method involves the reaction of 4,6-dimethylpyrimidine with a suitable pyridine derivative under acidic conditions to form the pyridinium ion. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under solvent-free conditions . The resulting product is then purified and converted to its chloride salt form.
Analyse Chemischer Reaktionen
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride include:
1-(4,6-Dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: These compounds also feature a dimethylpyrimidine ring and have shown significant biological activity.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: This compound has similar structural features and is used in antimicrobial research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
57025-33-9 |
|---|---|
Molekularformel |
C11H12ClN3O |
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)pyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14;/h3-7H,1-2H3;1H |
InChI-Schlüssel |
QDBVFAVTWKYAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)[N+]2=CC=CC(=C2)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)


![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)


![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

